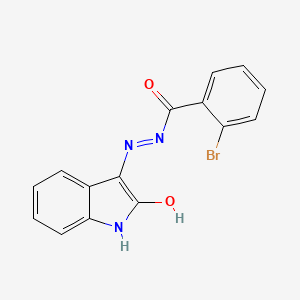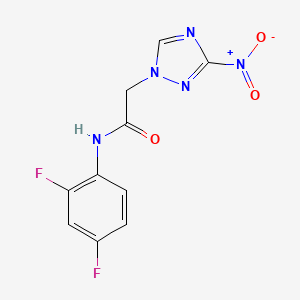![molecular formula C21H29N3O4 B5665634 2,6-dimethoxy-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]piperidin-4-yl}methyl)nicotinamide](/img/structure/B5665634.png)
2,6-dimethoxy-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]piperidin-4-yl}methyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of nicotinamide derivatives, including those similar to the compound , often involves multicomponent reactions that enable the introduction of specific functional groups into the nicotinamide molecule. For example, Alizadeh et al. (2007) described a method involving the reaction of nicotinic or isonicotinic acid with acetylenic compounds in the presence of alkyl isocyanides, leading to functionalized nicotinamide derivatives (Alizadeh, Oskueyan, & Rostamnia, 2007). This approach could potentially be adapted for the synthesis of the specified compound by selecting appropriate reaction partners.
Molecular Structure Analysis
Molecular structure analysis of nicotinamide derivatives, including the study of dimer formation and hydrogen bonding, provides insights into their conformation and stability. Borba et al. (2008) investigated the aggregation of nicotinamide and picolinamide using spectroscopy and theoretical calculations, revealing the importance of hydrogen bonds in stabilizing dimeric structures (Borba et al., 2008). This information is crucial for understanding the molecular interactions and stability of the target compound.
Chemical Reactions and Properties
The chemical reactivity of nicotinamide derivatives can be explored through various reactions, including N-methylation and the formation of complex heterocyclic structures. For instance, the work by Rini et al. (1990) on nicotinamide N-methyltransferase highlights the enzymatic N-methylation of nicotinamide, an essential reaction for understanding the metabolic pathways of similar compounds (Rini, Szumlanski, Guerciolini, & Weinshilboum, 1990).
Physical Properties Analysis
The physical properties of nicotinamide derivatives, such as solubility, melting points, and crystal structure, can be critical for their application in various fields. Studies on related compounds provide a foundation for predicting the physical properties of the compound . For example, the investigation into the crystal structure of nicotinamide derivatives by Sukumar et al. (1994) offers valuable insights into their solid-state properties and potential for forming stable crystal lattices (Sukumar, Ponnuswamy, Thenmozhiyal, & Jeyaraman, 1994).
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity with other compounds, stability under various conditions, and potential for undergoing specific chemical transformations, is essential for the application of nicotinamide derivatives. The work on bisubstrate inhibitors of nicotinamide N-methyltransferase by Babault et al. (2018) provides an example of how the chemical properties of nicotinamide derivatives can be manipulated for therapeutic purposes (Babault et al., 2018).
Propriétés
IUPAC Name |
2,6-dimethoxy-N-methyl-N-[[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4/c1-15-5-6-17(28-15)14-24-11-9-16(10-12-24)13-23(2)21(25)18-7-8-19(26-3)22-20(18)27-4/h5-8,16H,9-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEMLABDDJMVCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCC(CC2)CN(C)C(=O)C3=C(N=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-{[(3S*,4R*)-3-(dimethylamino)-4-isopropylpyrrolidin-1-yl]methyl}phenyl)prop-2-yn-1-ol](/img/structure/B5665573.png)
![3-[[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl](methyl)amino]-3-phenylpropanoic acid](/img/structure/B5665576.png)
![5-[5-(piperidin-1-ylcarbonyl)-2-furyl]pyrimidine](/img/structure/B5665591.png)
![N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5665599.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5665612.png)
![2-adamantyl[2-(1-piperidinyl)ethyl]amine](/img/structure/B5665617.png)
![2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5665620.png)

![(3R*,4S*)-4-propyl-1-[(1-propyl-1H-pyrazol-5-yl)sulfonyl]pyrrolidin-3-amine](/img/structure/B5665637.png)
![N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(1-oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)acetamide](/img/structure/B5665641.png)

![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5665643.png)
